4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Description
4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions that integrate 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine. These reactions are catalyzed by metals such as copper(II) and proceed via intramolecular cyclization and oxidation processes under mild conditions, leading to the formation of the desired products in good yields (Li & Wu, 2011). This method showcases the compound's role in synthesizing complex molecular structures efficiently.
Biological Activity
Further, the biological activity of similar compounds has been explored, revealing their potential as inhibitors of various enzymes. Specifically, derivatives of the compound have shown promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor, highlighting their potential in therapeutic applications (Chen & Wu, 2010). These findings suggest the compound's relevance in drug discovery, particularly in designing enzyme inhibitors.
Structural and Mechanistic Studies
Research on hydrazinoquinolines with trifluoromethyl-β-diketones has shed light on the compound's structural diversity and reaction mechanisms. The studies have revealed the formation of various pyrazole derivatives, depending on the diketone's substitution, and have explored dehydration processes to achieve regioisomeric structures (Singh et al., 1997). These mechanistic insights contribute to a deeper understanding of the compound's chemical behavior and potential synthetic applications.
Sulfonamide Hybrid Compounds
The compound is part of a broader class of sulfonamide-based hybrid compounds, known for their diverse pharmacological activities. These hybrids incorporate various organic scaffolds, leading to a wide range of biological activities, including antibacterial, anti-obesity, and antitumor effects (Ghomashi et al., 2022). The exploration of these hybrids underscores the compound's potential in developing novel therapeutic agents.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-20-9-14(7-18-20)17-12-22(10-13-5-3-4-6-16(13)17)25(23,24)15-8-19-21(2)11-15/h3-9,11,17H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBREJBIDHOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.